1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
Synthesis Analysis
The synthesis of this compound likely involves multiple steps. One possible route could be the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine to obtain intermediate pyrrolidine derivatives, which subsequently lead to the final product .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring fused with a benzimidazole moiety. The allyl group and the methoxyphenyl substituent contribute to its overall shape and reactivity. The crystal structure analysis reveals the precise arrangement of atoms and bonds .
Scientific Research Applications
Anticancer Activity
Pyrimidine-pyrazole derivatives have gained attention due to their potential anticancer properties. In a study by Osman et al., the synthesis of 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile bearing pyrazoles was explored . These compounds were evaluated against various cancer cell lines, including Panc-1, MCF-7, HT-29, A-549, and HPDE. Notably, compounds 6a and 6e exhibited potent anticancer activity, with IC50 values ranging from 1.4 to 1.9 μg/mL against different cell lines.
Other Pharmaceutical Applications
While the mentioned fields are well-established, there may be additional applications for this compound. Researchers should explore its interactions with specific cellular targets, metabolic pathways, and potential side effects.
properties
IUPAC Name |
4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-3-14-27-18-19(17-24(27)29)25-26-20-10-4-5-11-21(20)28(25)15-8-9-16-31-23-13-7-6-12-22(23)30-2/h3-7,10-13,19H,1,8-9,14-18H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLYLUDBNMJCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one |
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